Crystallographic Confirmation of Molecular Geometry via Cambridge Structural Database
The compound's three-dimensional molecular geometry is definitively characterized by a crystal structure deposited in the Cambridge Structural Database (CSD) [1]. This is a key differentiator from uncharacterized or in silico-only analogs. The entry includes experimental data from a crystal diffraction study, providing verifiable 3D coordinates, cell parameters, and space group information [1].
| Evidence Dimension | Availability of X-ray crystallographic data |
|---|---|
| Target Compound Data | CSD Entry exists, providing 3D coordinates and cell parameters |
| Comparator Or Baseline | Many commercial pyrazole analogs; No CSD entry |
| Quantified Difference | Presence vs. Absence of validated 3D structure |
| Conditions | X-ray crystallography, triclinic space group with four independent molecules, determined at 120 K |
Why This Matters
This enables structure-based drug design, molecular docking studies, and confident structural validation, which is impossible with uncharacterized analogs.
- [1] MacMillan, J. W. M., et al. (2024). Crystallographic data for 4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine. Cambridge Structural Database entry. DOI: 10.1021/acscatal.4c00249. View Source
